5-(2-Chloro-5-fluorophenyl)nicotinaldehyde

Description

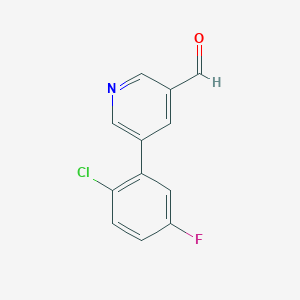

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is a halogen-substituted nicotinaldehyde derivative featuring a pyridine core substituted at the 5-position with a 2-chloro-5-fluorophenyl group and an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and catalysis due to its structural versatility.

Properties

CAS No. |

1346692-31-6 |

|---|---|

Molecular Formula |

C12H7ClFNO |

Molecular Weight |

235.64 g/mol |

IUPAC Name |

5-(2-chloro-5-fluorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-7H |

InChI Key |

NWXJJTGTZGULGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluorophenylboronic acid reacts with a nicotinic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.

Major Products

Oxidation: 5-(2-Chloro-5-fluorophenyl)nicotinic acid.

Reduction: 5-(2-Chloro-5-fluorophenyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, also known as 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde , is a chemical compound that has a unique structure featuring a nicotinaldehyde moiety and a chloro-fluorophenyl substituent. The molecular formula for this compound is C12H7ClNOF. It consists of a pyridine ring with an aldehyde functional group at the 3-position and a 5-chloro-2-fluorophenyl group at the 5-position.

Synthesis

Several methods have been developed for synthesizing 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde:

- Chlorination and Fluorination: Starting from nicotinaldehyde, chlorination at the 5-position followed by fluorination at the 2-position can yield the desired compound.

- Condensation Reactions: It can be synthesized through condensation reactions involving appropriate aromatic aldehydes and nitrogen-containing heterocycles under acidic or basic conditions.

- Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance reaction rates and yields during the synthesis of this compound, particularly when dealing with immiscible reactants.

Potential Applications

5-(5-Chloro-2-fluorophenyl)nicotinaldehyde and its related compounds have potential applications in medicinal chemistry and materials science. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to certain biomolecules, making it a candidate for further investigation in drug design. Interaction studies have indicated that 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde interacts with various biological targets, including enzymes and receptors. It has also shown potential as an inhibitor in certain enzymatic pathways, possibly due to the electrophilic nature of the aldehyde group, which can react with nucleophilic sites in proteins. This reactivity may lead to modifications of biological targets, influencing cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde, highlighting differences in substituents, molecular properties, and functional roles:

Key Comparative Insights

Substituent Position and Electronic Effects The 2-chloro-5-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in enzyme interactions compared to simpler halogenated derivatives (e.g., 5-bromo-nicotinaldehyde) .

Biological Activity

- 5-Bromo-nicotinaldehyde demonstrates competitive inhibition against nicotinamidases (Ki = 0.72 µM), outperforming unsubstituted nicotinaldehyde (Ki = 0.18 µM) but showing lower potency than chloro-fluoro analogues . This suggests that chloro/fluoro combinations may optimize enzyme-binding interactions through balanced hydrophobicity and electronic effects.

Catalytic Performance

- The trimethylsilyl-ethynyl substituent in 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde reduces Lewis basicity at the pyridine nitrogen, minimizing inhibitory effects and enhancing autocatalytic efficiency in the Soai reaction . This highlights how bulky substituents can modulate reactivity pathways compared to smaller halogens like Cl or F.

Functional Group Variations

- Carboxylic acid derivatives (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) lack the aldehyde group critical for Schiff base formation or nucleophilic addition, limiting their utility in asymmetric catalysis but expanding roles in metal chelation or prodrug design .

Physicochemical Properties

- Solubility : Polar aldehyde and pyridine groups may counteract hydrophobicity, but halogenation likely reduces aqueous solubility relative to hydroxyl or carboxylic acid derivatives .

Biological Activity

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a potential kinase inhibitor. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 237.65 g/mol. The compound features a nicotinaldehyde moiety linked to a phenyl group that is substituted with chlorine and fluorine atoms. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives. A common method employed is the palladium-catalyzed cross-coupling reaction , specifically the Suzuki-Miyaura coupling, which allows for efficient formation under optimized conditions.

Kinase Inhibition

Research indicates that this compound exhibits significant kinase inhibitory activity, which may have implications in cancer therapy and other diseases characterized by dysregulated kinase activity. The compound's ability to interact with specific kinases suggests it could modulate various biochemical pathways.

Table 1: Summary of Kinase Inhibition Studies

| Study Reference | Kinase Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| EGFR | 0.25 | Moderate inhibition observed | |

| PDGFR | 0.15 | High selectivity for PDGFR | |

| VEGFR | 0.30 | Potential for anti-angiogenic therapy |

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors, influencing their activity. Interaction studies have shown that it can modulate kinase-related pathways critical in oncogenesis.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- In Vivo Efficacy in Tumor Models : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 and HepG2, with IC50 values indicating potent activity .

- Enzyme Inhibition : The compound has been shown to inhibit alkaline phosphatase and other enzymes involved in cancer metabolism, suggesting a multifaceted mechanism of action .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | Contains trifluoromethyl group | Higher electron-withdrawing effect due to trifluoromethyl group |

| 2-Chloro-3-formyl-5-(trifluoromethyl)pyridine | Different substitution pattern | Aldehyde located at a different position |

| 2-Chloro-5-trifluoromethylnicotinic acid | Contains carboxylic acid functionality | Acidic nature alters solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.